molecular formula C36H60O2 B1235099 11-cis-Retinyl palmitate CAS No. 51249-33-3

11-cis-Retinyl palmitate

Cat. No.: B1235099
CAS No.: 51249-33-3
M. Wt: 524.9 g/mol
InChI Key: VYGQUTWHTHXGQB-SXFSSFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-cis-Retinyl palmitate belongs to the class of organic compounds known as wax monoesters. These are waxes bearing an ester group at exactly one position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from 11-cis-retinol.
This compound is the 11-cis-isomer of retinyl palmitate. It has a role as a human metabolite. It derives from an 11-cis-retinol.

Scientific Research Applications

Role in the Visual Cycle

11-cis-Retinyl palmitate plays a critical role in the visual cycle. Studies have shown that Rpe65, a protein in retinal pigment epithelial cells, is key in the enzymatic conversion of all-trans-retinyl palmitate to 11-cis-retinol, which is essential for synthesizing the visual chromophore (Mata et al., 2004). Additionally, research indicates that RPE65 binds all-trans-retinyl palmitate but not this compound, suggesting its specific role in the visual cycle (Gollapalli & Rando, 2003).

Topical Delivery and Skin Applications

This compound's application in skin disorders is notable. A 2020 study designed nanoemulgel for improved topical delivery of retinyl palmitate, aiming to treat skin conditions like acne, skin aging, and wrinkles more effectively (Algahtani et al., 2020).

Microbial Production and Cosmeceutical Application

A study in 2020 demonstrated the microbial production of retinyl palmitate and its potential as a cosmeceutical. Engineered Escherichia coli produced high levels of retinyl palmitate, showing promising applications in the cosmetic and biotechnology industry (Choi et al., 2020).

Phototoxicity and UV Interactions

The interaction of this compound with UV light has been studied for its potential phototoxicity. Research has shown that retinyl palmitate in human ocular lipofuscin is phototoxic and contributes to the onset of age-related macular degeneration (Lamb et al., 2001). Another study found that retinyl palmitate is photomutagenic in combination with UVA exposure in mouse lymphoma cells, suggesting the need for caution in its use under sunlight exposure (Mei et al., 2005).

Cancer Chemoprevention and Therapy

Retinyl palmitate has been investigated for its role in cancer chemoprevention and therapy. Studies have explored its potential in treating oral premalignant lesions and reducing oral cancer risk, although results have been mixed and suggest the need for further research (Papadimitrakopoulou et al., 2009).

Properties

CAS No.

51249-33-3

Molecular Formula

C36H60O2

Molecular Weight

524.9 g/mol

IUPAC Name

[(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20-,27-26+,31-22+,32-28+

InChI Key

VYGQUTWHTHXGQB-SXFSSFKVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C

SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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